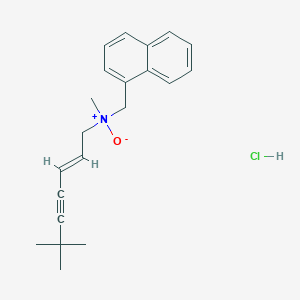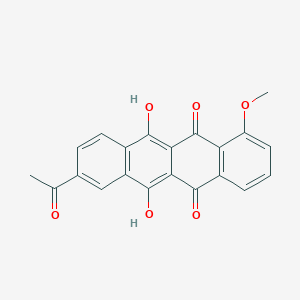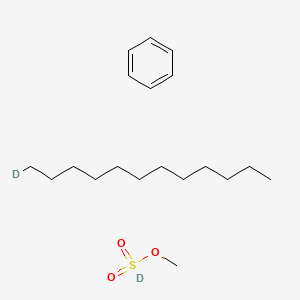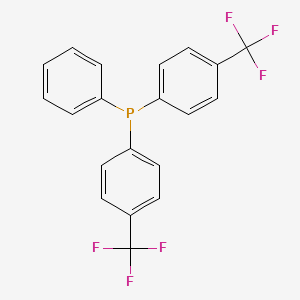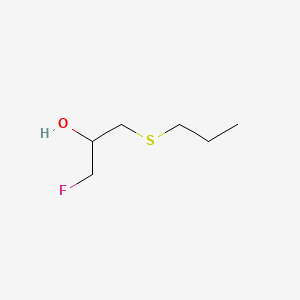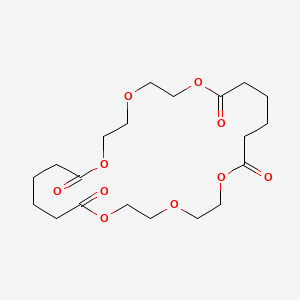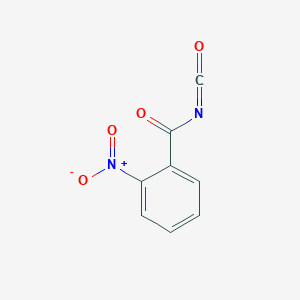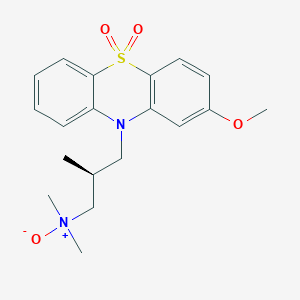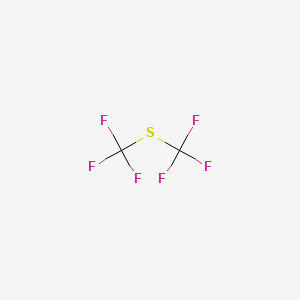
Bis(trifluoromethyl) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethyl) sulfide: is a fluorinated organosulfur compound with the chemical formula C(_2)F(_6)S(_2) . It is a volatile liquid that is extremely toxic by inhalation and has been used as a fumigant. This compound is also an intermediate in the synthesis of triflic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(trifluoromethyl) sulfide can be synthesized by reacting perchloromethyl mercaptan or thiophosgene with sodium fluoride . The reaction typically involves the following steps:
Reacting perchloromethyl mercaptan or thiophosgene with sodium fluoride: This reaction produces this compound as a product.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the safe handling of the toxic and volatile intermediates.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s toxicity and volatility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(trifluoromethyl) sulfide can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form trifluoromethanethiolate salts using tetrakis(dimethylamino)ethylene.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Tetrakis(dimethylamino)ethylene is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized sulfur compounds.
Reduction: Trifluoromethanethiolate salts.
Substitution: Substituted sulfur compounds.
Aplicaciones Científicas De Investigación
Chemistry: : Bis(trifluoromethyl) sulfide is used in trifluoromethylthiolation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals . It is also used in copper-catalyzed cross-coupling reactions with boronic acids to produce trifluoromethyl-substituted aryl products .
Biology and Medicine: : The compound’s derivatives are explored for their potential biological activities, including their use as bioactive molecules in drug discovery .
Industry: : this compound is used as an intermediate in the production of triflic acid, which is a valuable reagent in organic synthesis .
Mecanismo De Acción
The mechanism by which bis(trifluoromethyl) sulfide exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl groups. These groups are highly electronegative and can influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Bis(trifluoromethyl) disulfide: This compound is similar in structure but contains an additional sulfur atom.
Trifluoromethyl disulfide: Another related compound with similar applications in organic synthesis.
Uniqueness: Bis(trifluoromethyl) sulfide is unique due to its specific reactivity and the presence of two trifluoromethyl groups, which impart distinct chemical properties. Its ability to participate in trifluoromethylthiolation reactions and its use as an intermediate in the synthesis of valuable reagents like triflic acid highlight its importance in both research and industrial applications .
Propiedades
Número CAS |
371-78-8 |
|---|---|
Fórmula molecular |
C2F6S |
Peso molecular |
170.08 g/mol |
Nombre IUPAC |
trifluoro(trifluoromethylsulfanyl)methane |
InChI |
InChI=1S/C2F6S/c3-1(4,5)9-2(6,7)8 |
Clave InChI |
OFHCXWMZXQBQMH-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




